Ciladopa

Description

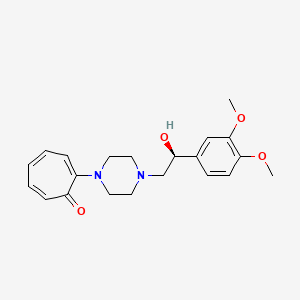

Structure

3D Structure

Properties

CAS No. |

80109-27-9 |

|---|---|

Molecular Formula |

C21H26N2O4 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2-[4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl]cyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C21H26N2O4/c1-26-20-9-8-16(14-21(20)27-2)19(25)15-22-10-12-23(13-11-22)17-6-4-3-5-7-18(17)24/h3-9,14,19,25H,10-13,15H2,1-2H3/t19-/m1/s1 |

InChI Key |

SGEKLKJQLHJVDK-LJQANCHMSA-N |

SMILES |

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H](CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CN2CCN(CC2)C3=CC=CC=CC3=O)O)OC |

Synonyms |

2-(4-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-1-piperazinyl)-2,4,6-cycloheptatrien-1-one AY 27110 AY-27110 ciladopa |

Origin of Product |

United States |

Foundational & Exploratory

Ciladopa: An In-Depth Technical Guide on its Mechanism of Action as a Dopamine Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciladopa (developmental code name: AY-27,110) is a partial dopamine (B1211576) agonist that was investigated in the 1980s as a potential therapeutic agent for Parkinson's disease.[1][2] Despite showing some efficacy in early clinical trials, its development was halted due to toxicological concerns in preclinical rodent studies.[2] This technical guide provides a comprehensive overview of the mechanism of action of this compound as a dopamine agonist, focusing on its receptor binding profile, functional activity, and the experimental methodologies used for its characterization.

Introduction

Dopamine agonists are a cornerstone in the management of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. These agents act by directly stimulating dopamine receptors, thereby mimicking the effects of endogenous dopamine. This compound emerged as a novel, non-ergot dopamine agonist with a chemical structure similar to dopamine.[3] As a partial agonist, it was hypothesized to provide a more modulated dopaminergic stimulation compared to full agonists, potentially reducing the risk of motor complications.[2]

Receptor Binding Profile

The affinity of a compound for its receptor is a critical determinant of its pharmacological activity. For dopamine agonists, the binding affinity to the different dopamine receptor subtypes (D1, D2, D3, D4, and D5) dictates their specific effects and side-effect profiles.

Quantitative Binding Affinity Data

No specific quantitative binding affinity data (e.g., Ki values) for this compound at the individual dopamine receptor subtypes (D1-D5) were identified in the reviewed literature. However, one study mentioned that the binding affinity of this compound and related compounds was assayed for dopamine (DA) and alpha-1 adrenergic receptors, though the specific data were not reported in the available abstract.[4]

Functional Activity as a Dopamine Agonist

The functional activity of a dopamine agonist is characterized by its ability to elicit a cellular response upon binding to the receptor. This is typically quantified by its potency (EC50) and efficacy (Emax).

Quantitative Functional Activity Data

Specific quantitative data on the functional activity of this compound, such as EC50 and Emax values at the different dopamine receptor subtypes, were not available in the reviewed scientific literature. This compound is described qualitatively as a "partial dopamine agonist," indicating that it produces a submaximal response compared to endogenous dopamine.[2]

Signal Transduction Pathways

Dopamine receptors are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades upon activation. The D1-like receptors (D1 and D5) are typically coupled to Gs proteins, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). Conversely, the D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.

Specific studies detailing the effects of this compound on downstream signaling pathways, such as cAMP production or GTPγS binding, were not identified in the available literature.

The following diagram illustrates the general signaling pathways for D1-like and D2-like dopamine receptors.

Caption: General Dopamine Receptor Signaling Pathways.

Experimental Protocols

Radioligand Binding Assay (for Receptor Affinity)

This assay determines the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of this compound for dopamine receptor subtypes.

Materials:

-

Cell Membranes: Membranes from cells expressing a specific human dopamine receptor subtype (e.g., D1, D2S, D2L, D3, D4, D5).

-

Radioligand: A high-affinity radiolabeled antagonist for the target receptor (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2).

-

Test Compound: this compound at various concentrations.

-

Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., haloperidol).

-

Assay Buffer: Typically a Tris-based buffer containing salts and other additives.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound.

-

Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

-

After incubation to reach equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for a Radioligand Binding Assay.

Functional Assay: cAMP Measurement (for Functional Activity)

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of this compound at D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors.

Materials:

-

Cell Line: A cell line stably expressing the dopamine receptor subtype of interest (e.g., HEK293 or CHO cells).

-

Test Compound: this compound at various concentrations.

-

Stimulating Agent (for Gi-coupled receptors): Forskolin (to stimulate adenylyl cyclase).

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., HTRF, ELISA).

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

For Gi-coupled receptors, pre-incubate the cells with this compound before stimulating with forskolin. For Gs-coupled receptors, incubate with this compound alone.

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP concentration using the chosen assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve by plotting the cAMP levels against the logarithm of the this compound concentration.

-

Determine the EC50 and Emax values from the dose-response curve using non-linear regression.

Caption: Workflow for a cAMP Functional Assay.

In Vivo Model: 6-Hydroxydopamine (6-OHDA)-Lesioned Rat

This is a widely used animal model of Parkinson's disease to assess the in vivo efficacy of potential anti-parkinsonian drugs.

Objective: To evaluate the ability of this compound to reverse motor deficits in a model of dopamine depletion.

Procedure:

-

Lesioning: Unilaterally inject the neurotoxin 6-OHDA into the medial forebrain bundle or the substantia nigra of rats to induce degeneration of dopaminergic neurons on one side of the brain.

-

Behavioral Testing: After a recovery period, assess the motor asymmetry by measuring the rotational behavior induced by a dopamine agonist (e.g., apomorphine). Lesioned animals will exhibit a characteristic turning behavior towards the unlesioned side.

-

Drug Administration: Administer this compound to the lesioned rats.

-

Observation: Measure the rotational behavior following this compound administration. A reduction in the net rotations or a switch to contralateral rotations indicates a therapeutic effect.

This compound was indeed studied in 6-OHDA-lesioned rats, where it was shown to induce rotational behavior, confirming its in vivo dopaminergic activity.[1]

Conclusion

This compound is a partial dopamine agonist that demonstrated some promise as a treatment for Parkinson's disease. However, a lack of publicly available, detailed quantitative pharmacological data on its interaction with dopamine receptor subtypes and its effects on downstream signaling pathways limits a complete understanding of its mechanism of action. The discontinuation of its development has left a gap in the comprehensive characterization of this compound in the scientific literature. The experimental protocols outlined in this guide represent the standard methods that would be necessary to fully elucidate the molecular pharmacology of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn-links.lww.com [cdn-links.lww.com]

- 4. The comparative long-term effects of this compound (AY-27,110), a chemically novel dopaminergic agonist, in 6-OHDA-lesioned and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ciladopa's Interaction with the Dopamine D2 Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciladopa (also known as AY-27,110) is a partial agonist of the dopamine (B1211576) D2 receptor that has been investigated for its potential therapeutic effects in Parkinson's disease.[1][2] As a partial agonist, its activity is characterized by the ability to elicit a response at the D2 receptor that is lower than that of a full agonist, such as dopamine itself. This property allows it to act as a functional antagonist in the presence of high concentrations of a full agonist and as an agonist in their absence. This technical guide provides an in-depth overview of the binding affinity of this compound to the dopamine D2 receptor, the experimental protocols used to determine these interactions, and the associated signaling pathways.

Data Presentation: this compound Binding Affinity

Table 1: Radioligand Binding Affinity for Dopamine D2 Receptor

| Compound | Radioligand | Preparation | Ki (nM) | IC50 (nM) | Reference |

| This compound (AY-27,110) | [3H]-Spiperone | Human recombinant D2 receptor | Data not available | Data not available | |

| Dopamine | [3H]-Spiperone | Human D2L receptor-expressing CHO cell membranes | - | ~700 | [3] |

| Spiperone (B1681076) | [3H]-Spiperone | Human D2L receptor-expressing CHO cell membranes | ~0.1 - 0.5 | - | [4] |

Table 2: Functional Activity at Dopamine D2 Receptor

| Compound | Assay Type | Cell Line | EC50 (nM) | Intrinsic Activity (%) | Reference |

| This compound (AY-27,110) | cAMP Inhibition | CHO-K1/D2/Gα15 | Data not available | Data not available | |

| Dopamine | cAMP Inhibition | Differentiated Y-79 human retinoblastoma cells | ~2000 | 100 |

Experimental Protocols

The characterization of a compound's interaction with the dopamine D2 receptor involves a combination of binding and functional assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor.

Materials:

-

Membrane Preparation: Membranes from cell lines stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [3H]-Spiperone, a high-affinity D2 antagonist.

-

Test Compound: this compound (AY-27,110).

-

Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol (B65202) or unlabeled spiperone).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

Procedure:

-

Membrane Preparation: Culture cells expressing the D2 receptor, harvest, and homogenize in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).

-

Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]-Spiperone (typically at or below its Kd), and varying concentrations of this compound.

-

Controls: Include wells for total binding (only [3H]-Spiperone and membranes) and non-specific binding ( [3H]-Spiperone, membranes, and a high concentration of unlabeled antagonist).

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: cAMP Inhibition

This assay measures the ability of a compound to modulate the D2 receptor's canonical G-protein coupled signaling pathway, which involves the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.

Objective: To determine the EC50 and intrinsic activity of this compound at the dopamine D2 receptor.

Materials:

-

Cell Line: A cell line stably expressing the human dopamine D2 receptor and a cAMP-responsive reporter system (e.g., CHO-K1/D2/Gα15).

-

Test Compound: this compound (AY-27,110).

-

Full Agonist: Dopamine.

-

Adenylyl Cyclase Activator: Forskolin (B1673556).

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, LANCE, or ELISA-based).

-

Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Assay: Replace the culture medium with assay buffer. Add varying concentrations of this compound or the full agonist, dopamine.

-

Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase activity.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Detection: Lyse the cells and measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

-

Data Analysis: Plot the cAMP levels against the log concentration of the test compound. The EC50 is the concentration that produces 50% of the maximal inhibition of the forskolin-stimulated cAMP response. The intrinsic activity is calculated as the maximal response of this compound as a percentage of the maximal response of the full agonist, dopamine.

Signaling Pathways and Visualizations

Activation of the dopamine D2 receptor by an agonist like this compound initiates a cascade of intracellular signaling events. The primary pathway involves the coupling of the receptor to inhibitory G-proteins (Gi/o).

G-Protein Dependent Signaling Pathway

Upon agonist binding, the D2 receptor undergoes a conformational change, leading to the activation of the associated Gi/o protein. The activated Gαi subunit inhibits adenylyl cyclase, reducing the production of the second messenger cAMP. The Gβγ subunit can also modulate the activity of other effectors, such as inwardly rectifying potassium channels (GIRKs) and voltage-gated calcium channels.

References

- 1. Advanced Parkinson's disease: use of partial dopamine agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The comparative long-term effects of this compound (AY-27,110), a chemically novel dopaminergic agonist, in 6-OHDA-lesioned and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn-links.lww.com [cdn-links.lww.com]

Preclinical Research on Ciladopa (AY-27,110): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Ciladopa emerged as a promising compound in the search for effective treatments for Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. As a dopamine (B1211576) agonist, this compound was designed to directly stimulate dopamine receptors, thereby compensating for the reduced levels of endogenous dopamine. Preclinical studies were conducted to elucidate its pharmacological profile, assess its efficacy in relevant animal models, and determine its safety.

Mechanism of Action

This compound's primary mechanism of action is the direct agonism of dopamine receptors.[1] While specific binding affinities (Ki values) for dopamine receptor subtypes (D1, D2, etc.) are not publicly available, studies have indicated that its functional effects are consistent with dopamine receptor stimulation. Additionally, research has suggested that this compound also possesses binding affinity for alpha-1 adrenergic receptors, although the functional consequence of this interaction in its overall pharmacological profile is not well-characterized.

Signaling Pathway

The presumed signaling pathway for this compound involves the activation of G-protein coupled dopamine receptors, leading to downstream cellular effects aimed at restoring motor control. A simplified representation of this pathway is provided below.

Caption: Presumed signaling pathway of this compound.

Preclinical Efficacy in Animal Models

The primary animal model used to evaluate the anti-parkinsonian effects of this compound was the 6-hydroxydopamine (6-OHDA)-lesioned rat. This model mimics the dopamine depletion seen in Parkinson's disease and is a standard for assessing the efficacy of dopaminergic drugs.

Rotational Behavior in 6-OHDA-Lesioned Rats

Unilateral lesioning of the nigrostriatal pathway with 6-OHDA results in dopamine receptor supersensitivity on the lesioned side. Administration of a dopamine agonist like this compound causes the animals to rotate in a direction contralateral to the lesion.

-

Experimental Protocol:

-

Animal Model: Male Sprague-Dawley or Wistar rats are typically used.

-

Lesioning Procedure: A unilateral injection of 6-OHDA is made into the substantia nigra or the medial forebrain bundle. The neurotoxin selectively destroys dopaminergic neurons.

-

Post-Lesion Recovery: Animals are allowed to recover for a period of 2-4 weeks to allow for the development of dopamine receptor supersensitivity.

-

Drug Administration: this compound is administered, typically via subcutaneous (SC) injection.

-

Behavioral Assessment: The number of full 360° contralateral rotations is recorded over a specified period using an automated rotometer system.

-

-

Results:

-

Studies have reported that this compound induces contralateral rotation in 6-OHDA-lesioned rats, indicative of its dopamine agonist activity.[2]

-

A dose of 1.25 mg/kg SC was described as being at the "threshold for turning," suggesting a potent effect.[2] However, specific quantitative data on the number of rotations at various doses are not available in the reviewed literature.

-

The potency of this compound in inducing this rotational behavior was reported to be comparable or superior to that of the established dopamine agonist, bromocriptine.

-

Prolactin Suppression

Dopamine is a key inhibitor of prolactin secretion from the pituitary gland. Dopamine agonists are therefore effective in suppressing prolactin levels.

-

Experimental Protocol:

-

Animal Model: Typically, male rats are used.

-

Drug Administration: this compound is administered at various doses.

-

Blood Sampling: Blood samples are collected at specified time points after drug administration.

-

Hormone Analysis: Plasma prolactin levels are measured using radioimmunoassay (RIA) or ELISA.

-

Data Analysis: The dose-dependent effect of this compound on prolactin suppression is determined, and an ED50 (the dose that produces 50% of the maximal effect) can be calculated.

-

-

Results:

-

This compound was shown to be effective in suppressing prolactin levels in rats.

-

Its potency in this regard was reported to be comparable or superior to bromocriptine.

-

Specific ED50 values for this compound-induced prolactin suppression are not available in the public literature.

-

Pharmacokinetics

Detailed pharmacokinetic studies on this compound (AY-27,110) in preclinical species are not publicly available. Therefore, key parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), half-life (t1/2), and bioavailability cannot be presented.

Toxicology

The clinical development of this compound was terminated due to concerns about its long-term safety, specifically the observation of tumorogenesis in rodents.

-

Key Finding: Long-term administration of this compound to rodents was associated with the development of tumors.[1]

-

Details: Specific details regarding the tumor types, incidence, dose-dependency, and the species affected are not available in the reviewed literature. This information would likely be contained within internal, proprietary toxicology reports.

Data Summary Tables

As noted throughout this guide, specific quantitative data for this compound is largely unavailable in the public domain. The following tables are therefore presented as templates that would be populated in a standard preclinical data package.

Table 1: In Vitro Receptor Binding Affinity of this compound (AY-27,110)

| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |

|---|---|---|---|

| Dopamine D1 | Data not available | Data not available | Data not available |

| Dopamine D2 | Data not available | Data not available | Data not available |

| Alpha-1 Adrenergic | Data not available | Data not available | Data not available |

Table 2: In Vivo Efficacy of this compound (AY-27,110) in the 6-OHDA-Lesioned Rat Model

| Dose (mg/kg, SC) | Mean Contralateral Rotations / Time Period |

|---|---|

| Vehicle | Data not available |

| 1.25 | Described as "threshold for turning" |

| >1.25 | Data not available |

Table 3: Effect of this compound (AY-27,110) on Prolactin Suppression in Rats

| Dose (mg/kg) | % Prolactin Suppression | ED50 (mg/kg) |

|---|

| Data not available | Data not available | Data not available |

Table 4: Pharmacokinetic Parameters of this compound (AY-27,110) in Rats

| Parameter | Value |

|---|---|

| Cmax (ng/mL) | Data not available |

| Tmax (h) | Data not available |

| Half-life (h) | Data not available |

| Bioavailability (%) | Data not available |

Experimental Workflows and Logical Relationships

The following diagrams illustrate the typical workflow for preclinical evaluation of an anti-parkinsonian drug and the logical relationship leading to the discontinuation of this compound.

Caption: Workflow for evaluating this compound in the 6-OHDA rat model.

Caption: Logical progression leading to the discontinuation of this compound.

Conclusion

This compound (AY-27,110) was a potent dopamine agonist with demonstrated efficacy in preclinical models of Parkinson's disease. Its ability to induce contralateral rotation in 6-OHDA-lesioned rats and suppress prolactin levels confirmed its mechanism of action. However, the emergence of tumorigenicity in long-term rodent studies raised significant safety concerns that ultimately led to the cessation of its development. While the lack of publicly available quantitative data limits a complete retrospective analysis, the story of this compound serves as an important case study in drug development, highlighting the critical role of long-term toxicology studies in ensuring the safety of novel therapeutic agents.

References

Early Clinical Investigations of Ciladopa for Parkinson's Disease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ciladopa, a partial dopamine (B1211576) agonist, emerged as a promising therapeutic agent for Parkinson's disease in the 1980s. Its development was driven by the need for alternatives and adjuncts to levodopa (B1675098) therapy, the prevailing standard of care, which is often associated with long-term motor complications. This technical guide provides a comprehensive analysis of the early clinical trials of this compound, focusing on quantitative outcomes, experimental designs, and its presumed mechanism of action. Although clinical development was ultimately halted due to preclinical safety concerns, the data from these early studies offer valuable insights into the potential of partial dopamine agonists in managing Parkinson's disease.

Quantitative Data Summary

The early clinical trials of this compound yielded significant quantitative data on its efficacy and dosage. The following tables summarize the key findings from these studies, providing a clear comparison of the reported outcomes.

Table 1: Efficacy of this compound in Patients with Advanced Parkinson's Disease

| Efficacy Endpoint | Result | p-value |

| Decrease in symptoms on the Modified Columbia University Disability Scale | 32% | ≤ 0.05 |

| Percentage of patients with at least 50% improvement | 38% | N/A |

| Increase in mean "on" time | 20% | ≤ 0.05 |

| Percentage of patients with at least 4 hours more "on" time | 24% | N/A |

Data from a double-blind, randomized study of this compound added to levodopa versus placebo in 31 patients with advanced Parkinson's disease. 21 patients were randomized to the this compound and levodopa treatment group.[1]

Table 2: Dosing and Levodopa-Sparing Effects of this compound

| Dosing Parameter | Value |

| Mean dose of this compound | 19.5 mg/day |

| Mean decrease in levodopa (in Sinemet) dose | 10% |

Data from the same study as Table 1.[1]

Table 3: Efficacy of Different this compound Dosages

| Dosage Group | Outcome | p-value |

| High Dose (15 mg b.i.d.) | Significant improvement in gait scores | < 0.05 |

| High Dose (15 mg b.i.d.) | Significant improvement in total disability scores | < 0.05 |

| High Dose (15 mg b.i.d.) | Trend toward improvement in bradykinesia and rigidity scores | Not significant |

| Low Dose (5 mg b.i.d.) | Trend toward improvement in disability scores | Not significant |

Data from a double-blind, parallel-group, placebo-controlled study in 32 patients with Parkinson's disease.[2]

Experimental Protocols

The early clinical trials of this compound were designed to rigorously assess its safety and efficacy. The primary methodologies employed are detailed below.

Double-Blind, Randomized, Placebo-Controlled Trial in Advanced Parkinson's Disease

-

Objective: To evaluate the efficacy of this compound as an adjunct to levodopa in patients with advanced Parkinson's disease experiencing a decline in levodopa response.[1]

-

Study Design: A double-blind, randomized, placebo-controlled study.[1]

-

Participants: 31 patients with advanced Parkinson's disease who were not responding satisfactorily to levodopa.[1]

-

Intervention: Patients were randomized to receive either this compound in addition to their existing levodopa regimen or a placebo. 21 patients were assigned to the this compound group.[1]

-

Primary Outcome Measures: The primary efficacy endpoint was the change in symptoms as measured by the Modified Columbia University Disability Scale.[1]

-

Secondary Outcome Measures: Secondary outcomes included the mean number of hours "on" (periods of good motor control) and the proportion of patients showing at least a 50% improvement.[1]

Double-Blind, Parallel Group, Placebo-Controlled Dose-Ranging Study

-

Objective: To assess the efficacy and safety of two different dosages of this compound in Parkinson's disease.[2]

-

Study Design: A double-blind, parallel group, placebo-controlled study.[2]

-

Participants: 32 patients with Parkinson's disease.[2]

-

Intervention: Patients were assigned to one of three groups: high-dose this compound (15 mg twice daily), low-dose this compound (5 mg twice daily), or placebo.[2]

-

Primary Outcome Measures: The primary endpoints were changes in gait scores and total disability scores.[2]

-

Secondary Outcome Measures: Secondary measures included assessments of bradykinesia and rigidity, and the number of patients who were able to decrease their Sinemet (carbidopa-levodopa) dosage.[2]

Visualizations

Experimental Workflow: Double-Blind, Randomized Clinical Trial

The following diagram illustrates the typical workflow of the double-blind, randomized clinical trials conducted for this compound.

Caption: Workflow of a typical double-blind, randomized this compound clinical trial.

Presumed Signaling Pathway of this compound

This compound is a partial dopamine agonist. While the specific downstream signaling cascade for this compound was not extensively detailed in the early trial literature, its mechanism can be inferred from the known actions of dopamine agonists on D2-like receptors, which are G protein-coupled receptors.

Caption: Presumed signaling pathway of this compound via the Dopamine D2 receptor.

Conclusion

The early clinical trials of this compound demonstrated its potential as an effective adjunctive therapy for Parkinson's disease, showing statistically significant improvements in motor symptoms and allowing for a reduction in levodopa dosage.[1][2] The studies were generally well-designed, employing double-blind, placebo-controlled methodologies to assess efficacy. Although the development of this compound was discontinued, the findings from these trials contributed to the broader understanding of dopaminergic therapies and the potential utility of partial dopamine agonists in the management of Parkinson's disease. The data and protocols from these early investigations remain a valuable resource for researchers and clinicians in the ongoing development of novel treatments for this neurodegenerative disorder.

References

The Abbreviated Saga of Ciladopa: A Promising Antiparkinsonian Agent Derailed by Preclinical Safety Concerns

An In-depth Technical Guide on the Development and Discontinuation of Ciladopa (AY-27,110)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (developmental code name: AY-27,110) emerged in the 1980s as a novel partial dopamine (B1211576) agonist with the potential to offer a new therapeutic avenue for Parkinson's disease. Early clinical studies demonstrated a modest but statistically significant improvement in motor symptoms, suggesting a favorable side effect profile compared to full dopamine agonists. However, the promising trajectory of this compound was abruptly halted. The discovery of microscopic testicular tumors in rodents during routine preclinical toxicology studies raised significant safety concerns, leading to the discontinuation of its development. This technical guide provides a comprehensive history of this compound, detailing its mechanism of action, summarizing the available clinical efficacy data, and critically examining the preclinical findings that led to its withdrawal. This retrospective analysis serves as a valuable case study in the complexities of drug development, highlighting the critical role of long-term safety assessments.

Introduction: The Quest for a Better Dopaminergic Therapy

The mainstay of Parkinson's disease treatment has long been the dopamine precursor, Levodopa. While highly effective, long-term Levodopa therapy is often complicated by the emergence of motor fluctuations and dyskinesias. This therapeutic challenge spurred the development of dopamine receptor agonists, which directly stimulate dopamine receptors, offering a longer duration of action and a potentially lower risk of motor complications. Within this context, this compound was developed by Ayerst Laboratories as a partial dopamine agonist, a then-novel approach aimed at providing a balanced dopaminergic stimulation.

Mechanism of Action: A Partial Agonist at Dopamine D2 Receptors

This compound is a chemically novel dopaminergic agonist that acts as a partial agonist at dopamine D2 receptors. Unlike full agonists, which elicit a maximal receptor response, partial agonists produce a submaximal response, even at saturating concentrations. This intrinsic property allows them to function as a "dopamine stabilizer." In a hypodopaminergic state, such as in Parkinson's disease, a partial agonist will increase dopaminergic signaling. Conversely, in a state of excessive dopaminergic stimulation, it can act as a functional antagonist by competing with the endogenous full agonist (dopamine) for receptor binding, thereby reducing the overall signaling output. This mechanism was hypothesized to provide therapeutic benefit while mitigating the risks of overstimulation, such as dyskinesias and psychosis.

The primary signaling pathway affected by D2 receptor activation is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. As a partial agonist, this compound would be expected to modulate this pathway, producing a level of cAMP inhibition that is intermediate between that of a full agonist and an antagonist.

Preclinical Development and Discontinuation

Preclinical Efficacy

Preclinical studies in rodent models of Parkinson's disease demonstrated the dopaminergic activity of this compound. In unilaterally 6-hydroxydopamine (6-OHDA)-lesioned rats, a standard model for assessing antiparkinsonian drug efficacy, this compound induced contralateral rotational behavior, indicative of dopamine receptor stimulation in the denervated striatum.

Preclinical Toxicology and Discontinuation

Table 1: Preclinical Toxicology Findings for this compound

| Species | Finding | Outcome |

| Rodents | Microscopic testicular tumors | Discontinuation of clinical development.[1] |

Note: Specific details regarding the dose, duration, and tumor incidence are not available in the reviewed literature.

Clinical Development

This compound progressed to Phase II clinical trials for the treatment of Parkinson's disease, where it showed modest efficacy.

Clinical Efficacy

In a double-blind, placebo-controlled study involving patients with advanced Parkinson's disease experiencing motor fluctuations, the addition of this compound to their existing Levodopa regimen resulted in a 32% decrease in symptoms on the Modified Columbia University Disability Scale.[1] Furthermore, patients treated with this compound experienced a 20% increase in "on" time, the period when their motor symptoms were well-controlled.[1] Dyskinesias were not reported to have increased with this compound treatment.[1]

Table 2: Summary of a Key Clinical Trial of this compound in Advanced Parkinson's Disease

| Parameter | This compound Group | Placebo Group | p-value |

| Number of Patients | 21 | 10 | N/A |

| Mean this compound Dose | 19.5 mg/day | N/A | N/A |

| Change in Disability Score | -32% | N/A | < 0.05 |

| Increase in "On" Time | +20% | N/A | < 0.05 |

| Patients with >50% Improvement | 38% | N/A | N/A |

Data sourced from Lieberman et al., 1987.[1]

Pharmacokinetics and Receptor Binding Profile

Detailed pharmacokinetic and receptor binding data for this compound are not extensively reported in the available literature. This lack of publicly available quantitative data makes a complete assessment of its pharmacological profile challenging.

Table 3: Pharmacokinetic Profile of this compound (Data Not Available)

| Parameter | Value | Species |

| Cmax | Not Reported | N/A |

| Tmax | Not Reported | N/A |

| Half-life (t½) | Not Reported | N/A |

| Bioavailability | Not Reported | N/A |

Table 4: Receptor Binding Profile of this compound (Data Not Available)

| Receptor | Ki (nM) |

| Dopamine D2 | Not Reported |

| Dopamine D1 | Not Reported |

| Other Receptors | Not Reported |

Experimental Protocols

While the specific, detailed protocols for the this compound studies are proprietary to Ayerst Laboratories, the general methodologies for the key experiments can be outlined based on standard practices of the era.

Rodent Carcinogenicity Studies

Long-term carcinogenicity studies are a standard component of preclinical drug safety assessment for pharmaceuticals intended for chronic use.

Objective: To assess the carcinogenic potential of a test compound after long-term administration in two rodent species (typically rats and mice).

General Protocol:

-

Dose Selection: Multiple dose levels are selected based on data from shorter-term toxicology studies, aiming to include a maximum tolerated dose (MTD), a low dose that is a multiple of the expected clinical exposure, and an intermediate dose.

-

Animal Husbandry: Animals are housed in controlled environments with standardized diet and water ad libitum.

-

Drug Administration: The test compound is typically administered daily, mixed with the feed or by gavage, for the majority of the animal's lifespan (e.g., 24 months for rats).

-

Clinical Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are monitored regularly.

-

Pathology: At the end of the study, all animals undergo a complete necropsy. Organs and tissues are examined macroscopically, and a comprehensive list of tissues is collected and preserved for histopathological examination.

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group using appropriate statistical methods.

Clinical Trial in Parkinson's Disease

The clinical evaluation of this compound in Parkinson's disease would have followed a standard double-blind, placebo-controlled design.

Objective: To evaluate the safety and efficacy of this compound as an adjunct therapy in patients with advanced Parkinson's disease and motor fluctuations.

General Protocol:

-

Patient Population: Patients with a diagnosis of idiopathic Parkinson's disease, on a stable dose of Levodopa, and experiencing end-of-dose "wearing-off" phenomena.

-

Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

-

Treatment: Patients are randomized to receive either this compound or a matching placebo, in addition to their ongoing Levodopa therapy. The dose of the study drug is typically titrated upwards over a period of several weeks to an optimal dose based on efficacy and tolerability.

-

Efficacy Assessments: The primary efficacy endpoint is often the change from baseline in a standardized rating scale, such as the Unified Parkinson's Disease Rating Scale (UPDRS) or a disability scale. Secondary endpoints may include patient-kept diaries to quantify "on" and "off" time.

-

Safety Assessments: Monitoring of adverse events, vital signs, and laboratory parameters throughout the study.

-

Statistical Analysis: The change in efficacy measures between the treatment and placebo groups is analyzed using appropriate statistical tests.

Conclusion

The story of this compound serves as a poignant reminder of the unpredictable nature of pharmaceutical development. Despite showing early promise as a potentially safer and effective treatment for Parkinson's disease, its development was justifiably terminated due to a significant preclinical safety signal. The case of this compound underscores the indispensable role of comprehensive, long-term toxicology studies in safeguarding patient health. While the clinical data for this compound is limited, the concept of partial dopamine agonism has since been successfully translated into approved therapies for other neurological and psychiatric disorders, demonstrating the enduring value of this pharmacological approach. The discontinuation of this compound, while a setback for this specific molecule, contributed to the broader understanding of the safety considerations for this class of drugs and reinforced the rigorous standards of preclinical safety evaluation in the pharmaceutical industry.

References

Ciladopa: A Technical Overview of a Novel Dopamine Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciladopa (developmental code name: AY-27,110) is a partial dopamine (B1211576) agonist that was investigated as a potential therapeutic agent for Parkinson's disease.[1][2] Possessing a chemical structure with similarities to dopamine, this compound demonstrated efficacy in preclinical and clinical studies in alleviating the motor symptoms associated with Parkinson's disease.[1][3] However, its development was halted due to findings of tumorigenesis in rodent studies.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, and available experimental data for this compound.

Chemical Structure and Properties

This compound is a troponylpiperazine derivative with the systematic IUPAC name 2-{4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl}cyclohepta-2,4,6-trien-1-one.[2]

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-{4-[(2S)-2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]piperazin-1-yl}cyclohepta-2,4,6-trien-1-one |

| SMILES | O=C3/C=C\C=C/C=C3/N2CCN(C--INVALID-LINK--c1ccc(OC)c(OC)c1)CC2[2] |

| InChI Key | SGEKLKJQLHJVDK-LJQANCHMSA-N |

| CAS Number | 80109-27-9[2] |

| Molecular Formula | C₂₁H₂₆N₂O₄ |

| Developmental Code | AY-27,110[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 370.45 g/mol | PubChem |

| logP (octanol/water) | Data not available | |

| pKa | Data not available | |

| Solubility | Data not available |

Pharmacological Profile

Mechanism of Action

This compound is a partial agonist of dopamine receptors.[1] Its therapeutic effect in Parkinson's disease is attributed to its ability to stimulate dopamine receptors in the brain, thereby compensating for the deficiency of endogenous dopamine that characterizes the disease. Studies in animal models have shown that this compound's dopaminergic activity is dependent on its specific stereochemistry and the presence of both the substituted phenyl and troponylpiperazine moieties.[4]

Receptor Binding Affinity

Pharmacokinetics (ADME)

Detailed pharmacokinetic parameters for this compound, including absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in the available literature.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step protocol for the synthesis of this compound is not provided in the reviewed literature. However, it is described as a member of a series of N-aralkyltroponylpiperazine derivatives.[4] The synthesis would likely involve the reaction of a suitably substituted aralkyl amine with a troponylpiperazine precursor.

In Vitro Assays

Specific protocols for this compound in dopamine receptor binding assays are not detailed in the literature. However, a general protocol for such an assay is outlined below.

Objective: To determine the binding affinity of a test compound (e.g., this compound) for dopamine receptors.

Materials:

-

Dopamine receptor-expressing cell membranes (e.g., from CHO or HEK293 cells transfected with D₁, D₂, D₃, D₄, or D₅ receptor subtypes).

-

Radioligand (e.g., [³H]-Spiperone for D₂-like receptors, [³H]-SCH23390 for D₁-like receptors).

-

Non-specific binding control (e.g., Haloperidol or Butaclamol).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

Convert the IC₅₀ value to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation.

In Vivo Models

This is a widely used animal model to assess the efficacy of anti-Parkinsonian drugs.[5][6][7][8][9]

Objective: To induce a unilateral lesion of the nigrostriatal dopamine pathway in rats to mimic the dopamine depletion seen in Parkinson's disease.

Materials:

-

Sprague-Dawley rats.

-

6-Hydroxydopamine (6-OHDA) hydrochloride.

-

Ascorbic acid-saline solution.

-

Stereotaxic apparatus.

-

Anesthetic (e.g., isoflurane).

-

Hamilton syringe.

Procedure:

-

Anesthetize the rat and mount it in a stereotaxic frame.

-

Dissolve 6-OHDA in cold ascorbic acid-saline to prevent oxidation.

-

Perform a craniotomy to expose the skull.

-

Using stereotaxic coordinates, slowly inject 6-OHDA into the medial forebrain bundle or the substantia nigra.

-

Allow the needle to remain in place for a few minutes before slowly retracting it.

-

Suture the incision and allow the animal to recover.

-

Assess the extent of the lesion after a recovery period (e.g., 2-3 weeks) by observing rotational behavior induced by a dopamine agonist (e.g., apomorphine) or a dopamine-releasing agent (e.g., amphetamine).

Analytical Methods

A specific, validated HPLC or LC-MS/MS method for the quantification of this compound in plasma or other biological matrices is not detailed in the reviewed literature. However, a general approach for developing such a method would involve the following steps.

Objective: To develop a sensitive and specific method for the quantification of this compound.

Methodology:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

-

Stationary Phase: A C18 reversed-phase column is commonly used for compounds of similar polarity.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (e.g., acetonitrile (B52724) or methanol), run in either isocratic or gradient mode.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound, or more selectively, tandem mass spectrometry (MS/MS).

-

Sample Preparation: Protein precipitation or solid-phase extraction to remove interfering substances from the biological matrix.

-

Internal Standard: A structurally similar compound not present in the sample would be used for accurate quantification.

Signaling Pathways

As a dopamine agonist, this compound is expected to act on dopamine receptors, which are G protein-coupled receptors (GPCRs). The D₂-like family of receptors (D₂, D₃, and D₄), which are the primary targets for most dopamine agonists, are typically coupled to Gαi/o proteins. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Clinical Trials and Efficacy

This compound was evaluated in double-blind, placebo-controlled clinical trials for the treatment of Parkinson's disease.[1][3]

Table 3: Summary of this compound Clinical Trial Findings

| Study Parameter | Findings | Reference |

| Patient Population | Patients with Parkinson's disease, some with advanced disease no longer responding well to levodopa. | [1][3] |

| Dosages | 5 mg b.i.d. and 15 mg b.i.d. in one study; mean dose of 19.5 mg/day in another. | [1][3] |

| Efficacy | - Significant improvement in gait and total disability scores at 15 mg b.i.d. - 32% decrease in symptoms on the Modified Columbia University Disability Scale. - 20% increase in "on" time. | [1][3] |

| Adverse Effects | Generally well-tolerated with few adverse effects reported in the cited studies. Dyskinesias were not increased. | [1] |

| Reason for Discontinuation | Occurrence of microscopic testicular tumors in some rodents during preclinical testing. | [1] |

Conclusion

This compound was a promising partial dopamine agonist for the treatment of Parkinson's disease, demonstrating clinical efficacy with a favorable side-effect profile in early trials. However, its development was terminated due to safety concerns arising from long-term animal studies. The available data on this compound provide a valuable case study for researchers in the field of dopamine receptor pharmacology and drug development for neurodegenerative diseases. Further investigation into the specific structure-activity relationships of the troponylpiperazine class of compounds may yet yield novel therapeutic agents with improved safety profiles.

References

- 1. Advanced Parkinson's disease: use of partial dopamine agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A double-blind evaluation of this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Troponoids. 7. Chemistry and dopamine agonist activity of this compound and related aralkyltroponylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]

- 6. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 7. The 6-hydroxydopamine Rat Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-OHDA Lesion Models of Parkinson’s Disease in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 9. conductscience.com [conductscience.com]

Pharmacological Profile of Ciladopa: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciladopa (developmental code name: AY-27,110) is a partial dopamine (B1211576) agonist that was investigated as a potential therapeutic agent for Parkinson's disease. Possessing a chemical structure with similarities to dopamine, it demonstrated some efficacy in preclinical and clinical studies in alleviating parkinsonian symptoms. However, its clinical development was terminated due to findings of tumorigenesis in rodent studies. This document provides a comprehensive overview of the available pharmacological data for this compound, including its mechanism of action, receptor binding profile, and in vivo effects. Due to the discontinuation of its development, detailed quantitative data and specific experimental protocols are limited in the public domain. This guide, therefore, synthesizes the accessible information to serve as a technical resource for the scientific community.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a deficiency of dopamine in the striatum. The primary therapeutic strategy involves the replenishment of dopamine levels or the stimulation of dopamine receptors. This compound emerged as a potential anti-Parkinsonian agent, functioning as a partial agonist at dopamine receptors.[1] Partial agonists are compounds that bind to and activate a given receptor, but have only partial efficacy at the receptor relative to a full agonist. This property can be advantageous in providing a more modulated dopaminergic stimulation, potentially reducing the risk of motor complications associated with long-term levodopa (B1675098) therapy.

Clinical investigations with this compound showed a modest improvement in Parkinson's disease symptoms.[1] Despite these promising initial findings, the development of this compound was halted. This decision was based on preclinical toxicology studies that revealed the induction of microscopic testicular tumors in some rodent species.[1]

Mechanism of Action

This compound's primary mechanism of action is as a partial agonist at dopamine receptors. As a partial agonist, it is postulated to stabilize dopaminergic neurotransmission. In states of low dopamine, as seen in Parkinson's disease, this compound would act as an agonist, stimulating dopamine receptors to improve motor function. Conversely, in situations of excessive dopamine receptor stimulation, which can be associated with dyskinesias, a partial agonist can act as a functional antagonist, competing with the full agonist (dopamine) and thereby reducing the overall receptor activation.

The specific downstream signaling pathways activated by this compound following its binding to dopamine receptors have not been extensively detailed in publicly available literature. However, a general understanding of dopamine receptor signaling provides a framework for its potential intracellular effects.

Visualizing Dopamine Receptor Signaling

The following diagram illustrates the canonical signaling pathways associated with D1-like (Gs-coupled) and D2-like (Gi-coupled) dopamine receptors. As a partial agonist, this compound would modulate these pathways.

Pharmacological Data

Receptor Binding Affinity

| Receptor Target | Binding Affinity (Ki) | Reference |

| Dopamine Receptors | Data not publicly available | [2] |

| Alpha-1 Adrenergic Receptors | Data not publicly available | [2] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t1/2), have not been reported in publicly accessible documents.

| Parameter | Value | Species | Route of Administration | Reference |

| Cmax | Data not publicly available | - | - | - |

| Tmax | Data not publicly available | - | - | - |

| t1/2 | Data not publicly available | - | - | - |

| Bioavailability | Data not publicly available | - | - | - |

In Vivo Efficacy

The primary in vivo model used to assess the anti-Parkinsonian activity of this compound was the 6-hydroxydopamine (6-OHDA)-lesioned rat model. In this model, unilateral injection of the neurotoxin 6-OHDA into the substantia nigra or medial forebrain bundle leads to a depletion of dopamine in the ipsilateral striatum, creating a rodent model of Parkinson's disease. Dopamine agonists induce contralateral (away from the lesioned side) rotations in these animals, and the frequency of rotations is a measure of the drug's efficacy. This compound was shown to induce contralateral rotations in this model.[3]

| Assay | Species | Effect | ED50 | Reference |

| 6-OHDA-lesioned rat rotational model | Rat | Induces contralateral rotations | Data not publicly available | [3] |

A study by Voith (1985) utilized a daily subcutaneous dose of 1.25 mg/kg of this compound in 6-OHDA-lesioned rats, which was described as a threshold dose for inducing turning behavior.[3]

Experimental Protocols

Due to the discontinuation of this compound's development, detailed experimental protocols from the original studies are not available. The following sections provide generalized protocols for the types of assays that were likely employed in the pharmacological characterization of this compound.

Radioligand Receptor Binding Assay (General Protocol)

This assay is used to determine the binding affinity of a compound for a specific receptor.

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat striatum) or cells expressing the receptor of interest in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a multi-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors), and varying concentrations of the unlabeled test compound (this compound).

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing drug).

-

Incubate the plate to allow the binding to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

Visualizing the Radioligand Binding Assay Workflow

6-Hydroxydopamine (6-OHDA) Lesioned Rat Model of Parkinson's Disease (General Protocol)

This in vivo model is used to assess the therapeutic potential of anti-Parkinsonian drugs.

-

Surgical Procedure:

-

Anesthetize the rats (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Secure the animal in a stereotaxic frame.

-

Drill a small hole in the skull above the target brain region (e.g., medial forebrain bundle or substantia nigra).

-

Slowly infuse a solution of 6-OHDA into the target area using a microsyringe. To protect noradrenergic neurons, animals are often pre-treated with a norepinephrine (B1679862) reuptake inhibitor (e.g., desipramine).

-

Suture the incision and allow the animal to recover.

-

-

Behavioral Testing (Rotational Behavior):

-

After a recovery period (typically 2-3 weeks) to allow for the full development of the lesion, place the rat in a circular test arena.

-

Administer the test compound (this compound) via the desired route (e.g., subcutaneous injection).

-

Record the number of full 360° turns made in the contralateral and ipsilateral directions over a set period (e.g., 60-90 minutes).

-

Automated rotometer systems are often used for accurate quantification.

-

-

Data Analysis:

-

Calculate the net contralateral rotations (contralateral turns - ipsilateral turns).

-

Plot the number of net contralateral rotations against the dose of the test compound to generate a dose-response curve.

-

Determine the ED50 value (the dose that produces 50% of the maximal rotational response).

-

Visualizing the 6-OHDA Model Workflow

Conclusion

This compound is a partial dopamine agonist that showed initial promise as a therapeutic agent for Parkinson's disease. Its development was unfortunately halted due to safety concerns. The publicly available pharmacological data on this compound is limited, particularly with respect to quantitative measures of receptor affinity, pharmacokinetics, and in vivo potency. This technical guide has compiled the accessible information to provide a foundational understanding of this compound's pharmacological profile. The generalized experimental protocols and signaling pathway diagrams are intended to offer a contextual framework for the types of studies that were conducted and the potential mechanisms of action of this compound. Further investigation into the specific properties of this compound would require access to previously unpublished data.

References

- 1. Advanced Parkinson's disease: use of partial dopamine agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Troponoids. 7. Chemistry and dopamine agonist activity of this compound and related aralkyltroponylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The comparative long-term effects of this compound (AY-27,110), a chemically novel dopaminergic agonist, in 6-OHDA-lesioned and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Ciladopa: A Technical Whitepaper on a Pioneering Partial Dopamine Agonist

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ciladopa, a tropone (B1200060) derivative, emerged in the 1980s as a novel therapeutic agent for Parkinson's disease. It is distinguished pharmacologically as a partial dopamine (B1211576) agonist. This classification suggests a therapeutic window that could offer pro-dopaminergic effects to alleviate parkinsonian symptoms while potentially mitigating the risk of the severe motor complications often associated with full dopamine agonists. Despite its promising initial clinical findings, the development of this compound was halted due to preclinical toxicology findings. This document provides a comprehensive technical overview of this compound, focusing on its core pharmacology as a partial dopamine agonist. It details the experimental methodologies typically employed to characterize such compounds and outlines the key signaling pathways involved. Due to the discontinuation of its development, specific quantitative data on receptor binding affinities and intrinsic functional activity are not extensively available in peer-reviewed literature. This guide, therefore, presents the conceptual framework and standard experimental protocols for such an analysis.

Introduction

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to a decline in motor control. The mainstay of treatment has been dopamine replacement therapy, primarily with levodopa, and the use of dopamine receptor agonists. Dopamine agonists can be broadly categorized as full or partial agonists based on their intrinsic activity at the dopamine receptor.

This compound was investigated as a potential treatment for Parkinson's disease, demonstrating efficacy in both preclinical models and human clinical trials.[1][2][3][4] In a double-blind, randomized study involving patients with advanced Parkinson's disease, this compound treatment resulted in a significant 32% decrease in symptoms on the Modified Columbia University Disability Scale and a 20% increase in "on" time without an increase in dyskinesias.[1] These findings highlighted the potential of partial agonism to provide therapeutic benefit with a reduced side-effect profile. However, the discovery of microscopic testicular tumors in rodents during long-term studies led to the cessation of its clinical development.[1]

This technical guide serves to consolidate the understanding of this compound's pharmacology and provide a framework for the evaluation of similar partial dopamine agonists.

Core Pharmacology: Partial Agonism at Dopamine Receptors

Partial dopamine agonists possess a unique pharmacological profile. They bind to dopamine receptors but elicit a submaximal response compared to the endogenous full agonist, dopamine. This intrinsic activity is a critical determinant of their therapeutic effect. In a state of low dopaminergic tone, as seen in Parkinson's disease, a partial agonist will act as a net agonist, stimulating the receptors to improve motor function. Conversely, in a state of excessive dopaminergic stimulation, which can be iatrogenically induced by full agonists and lead to dyskinesias, a partial agonist can act as a functional antagonist by competing with the full agonist for receptor binding, thereby dampening the excessive signaling.

The clinical potential of this compound was rooted in this principle. Its ability to improve motor scores while not exacerbating dyskinesias in patients with Parkinson's disease provided early evidence for the viability of the partial agonist approach.[1]

Quantitative Pharmacological Data

A thorough review of the published scientific literature reveals a notable absence of specific quantitative data detailing this compound's binding affinities (Ki values) and functional potencies (EC50 and Emax values) at the various dopamine receptor subtypes (D1, D2, D3, etc.). While some studies mention that binding affinity assays were conducted, the specific results of these assays are not provided.[2] The tables below are therefore presented as templates to illustrate how such data for a compound like this compound would be structured for clear comparison.

Table 1: this compound Binding Affinity at Human Dopamine Receptor Subtypes

| Receptor Subtype | Radioligand | Ki (nM) |

| D1 | [³H]-SCH23390 | Data not available |

| D2 | [³H]-Spiperone | Data not available |

| D3 | [³H]-Spiperone | Data not available |

| D4 | [³H]-Spiperone | Data not available |

| D5 | [³H]-SCH23390 | Data not available |

Table 2: this compound Functional Activity at Human Dopamine Receptor Subtypes

| Receptor Subtype | Assay Type | Functional Readout | EC50 (nM) | Intrinsic Activity (Emax as % of Dopamine) |

| D1-like (Gs-coupled) | cAMP Accumulation | Increase in cAMP | Data not available | Data not available |

| D2-like (Gi-coupled) | cAMP Inhibition | Decrease in Forskolin-stimulated cAMP | Data not available | Data not available |

Key Signaling Pathways

This compound, as a dopamine agonist, is expected to exert its effects through the canonical signaling pathways associated with D1-like and D2-like dopamine receptors.

-

D1-like Receptor Signaling (Gs-coupled): Activation of D1 and D5 receptors leads to the stimulation of adenylyl cyclase via the Gs alpha subunit. This increases the intracellular concentration of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including the DARPP-32 protein, leading to a cascade of events that modulate neuronal excitability.

-

D2-like Receptor Signaling (Gi-coupled): Activation of D2, D3, and D4 receptors, which are coupled to the Gi alpha subunit, inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduces PKA activity. Additionally, the Gβγ subunits released upon Gi activation can modulate other effectors, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.

Below are Graphviz diagrams illustrating these pathways.

References

- 1. Advanced Parkinson's disease: use of partial dopamine agonist, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Troponoids. 7. Chemistry and dopamine agonist activity of this compound and related aralkyltroponylpiperazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The comparative long-term effects of this compound (AY-27,110), a chemically novel dopaminergic agonist, in 6-OHDA-lesioned and intact rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A double-blind evaluation of this compound in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neuropharmacological Profile of Ciladopa: An In-Depth Review of its In Vivo Effects in Rodent Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ciladopa (AY-27,110), a partial dopamine (B1211576) agonist, was the subject of significant preclinical investigation as a potential therapeutic agent for Parkinson's disease. This technical guide provides a comprehensive overview of the in vivo effects of this compound in rodent models, with a focus on the widely utilized 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease. This document synthesizes available data on its behavioral effects, outlines the experimental protocols employed in these studies, and illustrates the putative signaling pathways and experimental workflows. Although clinical development was halted due to safety concerns in preclinical toxicology studies, the data from these rodent models offer valuable insights into the actions of partial dopamine agonists on the nigrostriatal system.

Core Pharmacological Effects of this compound in Rodent Models

The primary rodent model used to evaluate the anti-parkinsonian potential of this compound was the unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat. This model mimics the dopamine depletion characteristic of Parkinson's disease, leading to motor deficits that can be assessed through behavioral assays.

Rotational Behavior in 6-OHDA-Lesioned Rats

Chronic administration of this compound was demonstrated to enhance rotational behavior in unilaterally 6-OHDA-lesioned rats. This effect is a hallmark of dopamine receptor agonists in this model, as stimulation of the denervated, supersensitive dopamine receptors in the lesioned hemisphere results in contralateral turning.

Table 1: Summary of Quantitative Data on this compound-Induced Rotational Behavior

| Animal Model | Drug & Dose | Administration Route & Duration | Key Finding | Reference |

| Unilateral 6-OHDA-lesioned rats | This compound (AY-27,110) 1.25 mg/kg daily | Subcutaneous (SC) for 4 weeks | Enhanced rotational behavior | (Voith, 1985) |

Note: Specific quantitative data such as the mean number of rotations and statistical significance are not publicly available in the reviewed literature.

Stereotyped Behavior in Intact Rats

In contrast to its effects on rotational behavior in lesioned animals, the same chronic dosing regimen of this compound (1.25 mg/kg SC daily) was found to be subthreshold for inducing stereotyped behaviors (e.g., sniffing, gnawing, licking) in neurologically intact rats. This separation of effects suggested a potential therapeutic window where anti-parkinsonian benefits might be achieved without the induction of significant motor side effects.

Table 2: Summary of Observations on this compound and Stereotyped Behavior

| Animal Model | Drug & Dose | Administration Route & Duration | Key Finding | Reference |

| Intact rats | This compound (AY-27,110) 1.25 mg/kg daily | Subcutaneous (SC) for 6 weeks | Dose was subthreshold for inducing stereotypy | (Voith, 1985) |

Detailed Experimental Protocols

The following sections detail the methodologies typically employed in the in vivo rodent studies of this compound.

6-Hydroxydopamine (6-OHDA) Lesioning Protocol

The unilateral 6-OHDA lesion model is a standard procedure for inducing dopamine depletion in one hemisphere of the brain, leading to a model of Parkinson's disease.

Experimental Workflow for 6-OHDA Lesioning

Caption: Workflow for creating a 6-OHDA-lesioned rat model.

-

Animal Model : Adult male rats (e.g., Sprague-Dawley) are typically used.

-

Anesthesia : Animals are anesthetized using a suitable agent such as isoflurane.

-

Stereotaxic Surgery : The anesthetized rat is placed in a stereotaxic frame. A small burr hole is drilled in the skull to allow for the injection of the neurotoxin.

-

6-OHDA Injection : A solution of 6-OHDA hydrochloride (typically 2-4 mg/ml in saline with 0.02% ascorbic acid to prevent oxidation) is injected unilaterally into the medial forebrain bundle (MFB). The slow infusion rate (e.g., 1 µl/min) is crucial to minimize tissue damage.

-

Post-operative Care : After the injection, the needle is left in place for several minutes to allow for diffusion before being slowly withdrawn. The incision is sutured, and the animal is allowed to recover.

-

Lesion Validation : After a recovery period of 2-3 weeks, the extent of the dopamine lesion is validated behaviorally, often by assessing the rotational response to a dopamine agonist like apomorphine. A robust contralateral rotation is indicative of a successful lesion.

Assessment of Rotational Behavior

The quantification of rotational behavior is a key measure of the efficacy of dopamine agonists in the 6-OHDA model.

-

Apparatus : Automated rotometers, consisting of a circular enclosure to which the rat is tethered via a harness, are used to count full 360° turns in both the contralateral and ipsilateral directions.

-

Procedure : Following administration of this compound, the rat is placed in the rotometer, and the number of rotations is recorded over a specified period (e.g., 60-90 minutes).

-

Data Analysis : The primary endpoint is the net number of contralateral rotations (contralateral turns minus ipsilateral turns). An increase in net contralateral rotations is indicative of a dopaminergic effect.

Assessment of Stereotyped Behavior

Stereotypy is assessed by observing the animal's behavior and scoring the intensity of specific, repetitive, and purposeless movements.

-

Observation Chamber : Rats are placed in a clear observation cage to allow for unobstructed viewing.

-

Scoring System : A trained observer scores the presence and intensity of stereotyped behaviors (e.g., sniffing, gnawing, head weaving) at regular intervals over a set observation period following drug administration. Various rating scales can be employed for this purpose.

This compound's Putative Signaling Pathway

As a partial dopamine agonist, this compound is believed to exert its effects by binding to and partially activating dopamine receptors, primarily the D2 receptor subtype, which is a G protein-coupled receptor (GPCR).

Putative Signaling Pathway of this compound at the D2 Receptor

Caption: this compound's partial agonism at the D2 receptor.

In a dopamine-depleted state, such as in the 6-OHDA-lesioned striatum, this compound can bind to the supersensitive D2 receptors and provide a partial level of stimulation, leading to an improvement in motor function (manifested as rotational behavior). In a dopamine-replete environment, this compound may compete with endogenous dopamine for D2 receptor binding. Due to its lower intrinsic activity, it would produce a submaximal response compared to the full agonism of dopamine, potentially acting as a functional antagonist in situations of dopamine hyperactivity. This dual action is a key characteristic of partial dopamine agonists.[1][2]

Conclusion

The in vivo studies of this compound in rodent models, particularly the 6-OHDA-lesioned rat, were instrumental in characterizing its profile as a partial dopamine agonist with potential anti-parkinsonian efficacy. The observed enhancement of rotational behavior in the absence of significant stereotypy at the tested dose highlighted its potential for a favorable therapeutic window. While the clinical development of this compound was discontinued, the preclinical data generated from these rodent studies remain a valuable reference for the ongoing research and development of novel dopamine-modulating therapies for Parkinson's disease. The detailed experimental protocols and the understanding of its mechanism of action continue to inform the design and interpretation of preclinical studies in this field.

References

An In-Depth Technical Guide to Ciladopa: A Partial Dopamine Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract